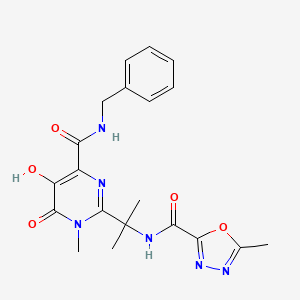![molecular formula C₂₃H₃₆N₂O₄ B1144569 N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide CAS No. 1092472-70-2](/img/no-structure.png)
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under consideration appears to be a synthetic organic molecule. It has structural elements that suggest potential pharmacological activities, although specific applications are not the focus of this analysis.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, Kamiński et al. (2015) synthesized a series of N-benzyl derivatives with potential anticonvulsant properties, utilizing reactions like the coupling of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with substituted benzylamines (Kamiński et al., 2015). This provides insight into the synthetic routes that could be relevant for the compound .
Molecular Structure Analysis
The compound's molecular structure includes a 1,4-benzodioxin ring, indicative of potential biological activity. Jacobs et al. (2013) analyzed similar structures, emphasizing the importance of torsion angles and molecular conformations (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve substitutions at various positions in the molecular framework. Escuer et al. (2000) studied compounds with similar structural motifs, focusing on their magnetic properties and superexchange pathways (Escuer et al., 2000).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Quaglia et al. (1996) explored similar compounds, providing insights into aspects like absolute configuration and enantiomeric properties (Quaglia et al., 1996).
科学的研究の応用
Antibacterial and Biofilm Inhibition
Research by Abbasi et al. (2020) introduced new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with mild cytotoxicity Abbasi et al., 2020.
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) synthesized a series of compounds that showed moderate inhibitory potential against acetylcholinesterase, suggesting possible therapeutic applications for Alzheimer's disease and Type-2 Diabetes Abbasi et al., 2019.
Lipoxygenase Inhibition and Anti-inflammatory Potential
A study by Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and lipoxygenase inhibition, indicating possible therapeutic agents for inflammatory ailments Abbasi et al., 2017.
Luminescent Properties for White Light Emission
Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally related to 1,4-benzodioxin, for application in white light emission, highlighting a method for producing white-light-emitting devices Lu et al., 2017.
Antibacterial Agents and Moderate Enzyme Inhibitors
Abbasi et al. (2017) also reported on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, which showed potent antibacterial activity and moderate enzyme inhibitory potential Abbasi et al., 2017.
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves the reaction of two starting materials, 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid and N-(2-bromoethyl)octanamide, followed by a series of chemical transformations to obtain the final product.", "Starting Materials": ["2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid", "N-(2-bromoethyl)octanamide"], "Reaction": ["Step 1: Conversion of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to its methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride.", "Step 3: Protection of the alcohol group using tert-butyldimethylsilyl chloride and imidazole.", "Step 4: Conversion of the carboxylic acid group to its corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with N-(2-bromoethyl)octanamide in the presence of triethylamine to obtain the intermediate N-(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl)octanamide.", "Step 6: Reduction of the nitro group of the intermediate using palladium on carbon and hydrogen gas.", "Step 7: Deprotection of the silyl group using tetra-n-butylammonium fluoride.", "Step 8: N-alkylation of the intermediate with pyrrolidine and iodomethane to obtain the final product, N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide."] } | |
CAS番号 |
1092472-70-2 |
製品名 |
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide |
分子式 |
C₂₃H₃₆N₂O₄ |
分子量 |
404.54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



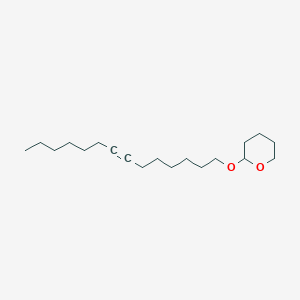
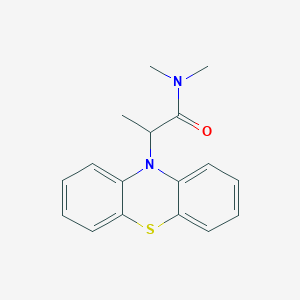
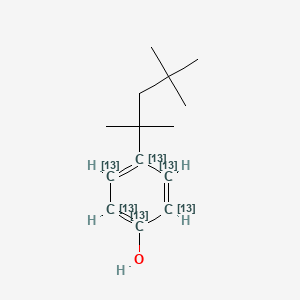
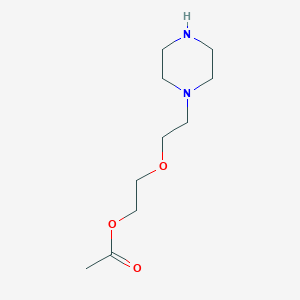
![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
